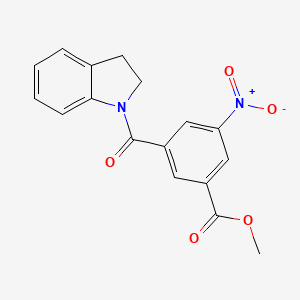![molecular formula C20H26N4O2 B5402887 N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the inhibition of specific enzymes and receptors that are involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and decrease oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine. These include the development of more efficient synthesis methods, the identification of more specific targets for its inhibitory activity, and the evaluation of its potential applications in the treatment of other diseases. Additionally, the investigation of its pharmacokinetics and toxicity is necessary to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a promising compound that has potential applications in the field of medicine. Its potent inhibitory activity against specific enzymes and receptors makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the reaction of pyridine-3-carboxylic acid with N-methyl-N-propylamine, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
[6-[methyl(propyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-11-23(2)19-7-6-16(14-22-19)20(25)24-12-8-17(9-13-24)26-18-5-4-10-21-15-18/h4-7,10,14-15,17H,3,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTGDLNBJJJDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5402835.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)
![3-(diphenylmethyl)-5-(2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5402867.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B5402871.png)
![1-[3,5-dimethyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5402874.png)
![4-benzyl-5-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5402881.png)